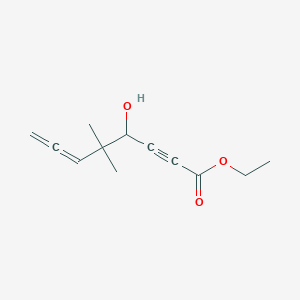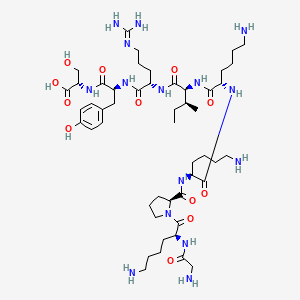![molecular formula C21H25Cl2N3O2 B14187440 N-(2,4-Dichlorophenyl)-4-[4-(3-methoxyphenyl)piperazin-1-yl]butanamide CAS No. 923024-52-6](/img/structure/B14187440.png)
N-(2,4-Dichlorophenyl)-4-[4-(3-methoxyphenyl)piperazin-1-yl]butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-Dichlorophenyl)-4-[4-(3-methoxyphenyl)piperazin-1-yl]butanamide is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is of interest due to its potential pharmacological properties, particularly in the field of medicinal chemistry. It is characterized by the presence of a dichlorophenyl group, a methoxyphenyl group, and a piperazine ring, which contribute to its unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-Dichlorophenyl)-4-[4-(3-methoxyphenyl)piperazin-1-yl]butanamide typically involves a multi-step process:
Formation of the Piperazine Intermediate: The initial step involves the reaction of 3-methoxyphenylamine with 1,4-dibromobutane to form 4-(3-methoxyphenyl)piperazine.
Coupling with Dichlorophenyl Group: The piperazine intermediate is then reacted with 2,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine to form the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
N-(2,4-Dichlorophenyl)-4-[4-(3-methoxyphenyl)piperazin-1-yl]butanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the amide can be reduced to form an amine.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of N-(2,4-Dichlorophenyl)-4-[4-(3-hydroxyphenyl)piperazin-1-yl]butanamide.
Reduction: Formation of N-(2,4-Dichlorophenyl)-4-[4-(3-methoxyphenyl)piperazin-1-yl]butanamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
N-(2,4-Dichlorophenyl)-4-[4-(3-methoxyphenyl)piperazin-1-yl]butanamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Biological Research: Used as a tool compound to study receptor-ligand interactions and signal transduction pathways.
Industrial Applications: Potential use in the development of new materials or as an intermediate in the synthesis of other complex molecules.
作用機序
The mechanism of action of N-(2,4-Dichlorophenyl)-4-[4-(3-methoxyphenyl)piperazin-1-yl]butanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The dichlorophenyl and methoxyphenyl groups may enhance the compound’s binding affinity and selectivity for these targets, leading to its pharmacological effects.
類似化合物との比較
Similar Compounds
- N-(2,4-Dichlorophenyl)-4-[4-(3-chlorophenyl)piperazin-1-yl]butanamide
- N-(2,4-Dichlorophenyl)-4-[4-(3-fluorophenyl)piperazin-1-yl]butanamide
- N-(2,4-Dichlorophenyl)-4-[4-(3-methylphenyl)piperazin-1-yl]butanamide
Uniqueness
N-(2,4-Dichlorophenyl)-4-[4-(3-methoxyphenyl)piperazin-1-yl]butanamide is unique due to the presence of the methoxy group, which can influence its pharmacokinetic properties, such as solubility and metabolic stability. This distinguishes it from other similar compounds that may have different substituents on the phenyl ring, leading to variations in their biological activity and therapeutic potential.
特性
CAS番号 |
923024-52-6 |
|---|---|
分子式 |
C21H25Cl2N3O2 |
分子量 |
422.3 g/mol |
IUPAC名 |
N-(2,4-dichlorophenyl)-4-[4-(3-methoxyphenyl)piperazin-1-yl]butanamide |
InChI |
InChI=1S/C21H25Cl2N3O2/c1-28-18-5-2-4-17(15-18)26-12-10-25(11-13-26)9-3-6-21(27)24-20-8-7-16(22)14-19(20)23/h2,4-5,7-8,14-15H,3,6,9-13H2,1H3,(H,24,27) |
InChIキー |
NNXFXBWZSUTGEA-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)CCCC(=O)NC3=C(C=C(C=C3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,4'-[1,3-Phenylenebis(methylene)]bis(3,5-dimethyl-1H-pyrazole)](/img/structure/B14187370.png)



![1,1'-(Propane-2,2-diyl)bis[4-(hexadecyloxy)benzene]](/img/structure/B14187395.png)
![2-[4-(4-Methoxyphenyl)-2,6-diphenylpyridin-1(4H)-yl]phenol](/img/structure/B14187407.png)


![N-[4-(hexylamino)phenyl]hexanamide](/img/structure/B14187419.png)



![N-[1-(4-Fluorophenyl)ethylidene]-P,P-diphenylphosphinic amide](/img/structure/B14187446.png)
![N-[4-(1,3-Benzothiazol-2-yl)-2-methylphenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14187447.png)
